molecular formula C10H14ClN3 B596926 3-Chloro-4-(piperazin-1-yl)aniline CAS No. 1225221-12-4

3-Chloro-4-(piperazin-1-yl)aniline

Cat. No.: B596926
CAS No.: 1225221-12-4
M. Wt: 211.693
InChI Key: AYFVRBCMOJCHKE-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperazin-1-yl)aniline is a synthetically valuable aromatic amine featuring a piperazine moiety, making it a privileged scaffold in modern medicinal chemistry. Its primary research application is as a key chemical intermediate in the design and synthesis of novel bioactive molecules. Recent studies highlight its significant role in the development of anti-infective agents, particularly as a precursor to 4'-(piperazin-1-yl)benzanilide derivatives that show promising broad-spectrum activity against both Plasmodium falciparum (the most prominent malaria pathogen) and critical-priority bacterial strains from the WHO ESKAPE panel . The structural motif of this compound is frequently encountered in the synthesis of pharmacologically active compounds, where the piperazine ring is known to optimize pharmacokinetic properties and serve as a conformational scaffold . The chloro and aniline functional groups provide versatile handles for further synthetic elaboration, allowing researchers to construct complex molecular architectures for drug discovery campaigns. This makes this compound a crucial building block for investigating new treatments for diseases with high unmet medical need, such as infections caused by multi-drug resistant bacteria and malaria .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVRBCMOJCHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Piperazin 1 Yl Aniline

Strategic Approaches for the Construction of the Aniline-Piperazine Core

The formation of the 3-chloro-4-(piperazin-1-yl)aniline scaffold can be achieved through various synthetic routes, each with its own advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a prominent method for constructing the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) moiety. masterorganicchemistry.comnih.gov In this approach, an electron-deficient aromatic ring is attacked by a nucleophile, leading to the displacement of a leaving group. For the synthesis of this compound, this typically involves the reaction of a suitably substituted chloro-nitrobenzene derivative with piperazine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. Subsequent reduction of the nitro group yields the desired aniline.

A common starting material for this strategy is 2,4-dichloronitrobenzene. The reaction with piperazine selectively occurs at the 4-position due to the activating effect of the nitro group. The resulting 1-(2-chloro-4-nitrophenyl)piperazine (B40364) can then be reduced to this compound.

Reactant 1Reactant 2ProductNotes
2,4-DichloronitrobenzenePiperazine1-(2-Chloro-4-nitrophenyl)piperazineSNAr reaction
1-(2-Chloro-4-nitrophenyl)piperazineReducing Agent (e.g., Fe/HCl, H2/Pd-C)This compoundReduction of nitro group

The regioselectivity of the SNAr reaction is a critical factor. mdpi.com The presence and position of electron-withdrawing groups on the aniline ring significantly influence the reaction's outcome. mdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate these reactions, often leading to improved yields and shorter reaction times. nih.gov

Reductive Amination Protocols in Piperazine Ring Formation

Reductive amination is a versatile method for forming C-N bonds and can be employed in the synthesis of piperazine derivatives. nih.govgoogle.com This two-step process involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced to the corresponding amine. While not the most direct route to this compound itself, reductive amination is crucial for synthesizing N-substituted piperazine derivatives that may be precursors or analogues. nih.govresearchgate.net

For instance, a primary amine can be converted into a piperazine ring through a sequence involving double Michael addition to nitrosoalkenes, followed by catalytic reductive cyclization of the resulting dioximes. nih.gov Another approach involves the reductive alkylation of a resin-immobilized amino acid with an aldehyde, followed by a series of steps including bromoacetylation, reaction with a primary amine, cyclization, and reduction to form the piperazine ring. google.com

Starting MaterialReagentsKey IntermediateFinal Product
Primary AmineNitrosoalkenesBis(oximinoalkyl)aminePiperazine derivative
Resin-immobilized amino acidAldehyde, Bromoacetic acid, Primary amine, Reducing agent (e.g., LiAlH4)PiperazinedionePiperazine derivative

Chlorination and Amination Techniques for Substituted Aniline Derivatives

The introduction of the chlorine atom and the amino group onto the aromatic ring are key steps that can be performed at various stages of the synthesis. Palladium-catalyzed C-H chlorination has emerged as a powerful tool for the regioselective chlorination of anilines. nih.govnih.gov This method allows for the direct introduction of a chlorine atom at the meta-position of an aniline derivative, which can be a strategic step in the synthesis of 3-chloro-substituted anilines. nih.govnih.gov

Amination of aryl halides is another fundamental transformation. The Chan-Lam amination, for example, provides a method for the formation of C-N bonds using boronic acids. youtube.com More traditional methods involve the reaction of an aryl halide with an amine, often in the presence of a base. The reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride is a documented method for preparing 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, a related structure. google.com

Optimization of Reaction Conditions and Yield Enhancement

To improve the efficiency and cost-effectiveness of the synthesis of this compound, careful optimization of reaction parameters is essential.

Solvent Effects and Catalyst Selection

The choice of solvent can significantly impact the rate and outcome of the synthesis. For SNAr reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the reactants and facilitate the reaction. researchgate.net In some cases, solvent-free conditions have been shown to be effective and environmentally friendly. nih.gov

Catalysts play a crucial role in many of the synthetic steps. In palladium-catalyzed chlorination reactions, the choice of ligand is critical for achieving high regioselectivity and yield. nih.gov For reductive amination, various reducing agents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are commonly used. researchgate.net The selection of the appropriate catalyst and ligand system is often determined through screening and optimization studies.

Reaction TypeSolventCatalystKey Finding
SNArDMF, TolueneNoneHigh temperatures (130-135 °C) required. researchgate.net
C-H ChlorinationNot specifiedPd(OAc)2 with specific ligandsLigand choice is crucial for success. nih.gov
Amination of 2-chloronicotinic acidSolvent-freeNoneOptimal temperature at 120 °C. nih.gov

Temperature and Pressure Regimes for Enhanced Efficiency

Temperature is a critical parameter that influences reaction kinetics. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. researchgate.net For example, the synthesis of N-aryl piperazines from aryl amines and bis(2-chloroethyl)amine hydrochloride often requires temperatures exceeding 130 °C. researchgate.net However, excessively high temperatures can lead to the formation of side products. Microwave irradiation has been successfully employed to rapidly heat reactions to the desired temperature, often resulting in shorter reaction times and improved yields. nih.gov

Pressure is generally less of a critical parameter for these solution-phase reactions unless gaseous reagents are involved or when trying to suppress solvent boiling at high temperatures.

Synthesis of Precursor Molecules and Key Intermediates

The efficient synthesis of this compound is critically dependent on the availability and purity of its fundamental precursor molecules. The primary starting materials for the most common synthetic routes are 3-chloroaniline and piperazine or its derivatives.

One key intermediate in the synthesis is 1-(3-chlorophenyl)piperazine. A common method for its preparation involves the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride. google.com This reaction is typically carried out in a suitable solvent such as xylene. google.com The di(2-chloroethyl)amine hydrochloride itself can be synthesized by reacting diethanolamine (B148213) with thionyl chloride. google.com

Another crucial precursor is 3-chloroaniline. Industrial-scale production of 3-chloroaniline is often achieved through the reduction of 3-chloronitrobenzene. This reduction is typically performed via catalytic hydrogenation using noble metal catalysts, such as palladium or platinum, often supported on carbon. To prevent dehalogenation (the removal of the chlorine atom), metal oxides can be added to the catalyst system, resulting in a high yield of approximately 98%.

The piperazine moiety is the other essential component. While piperazine itself can be used, in many instances, a protected or substituted piperazine is employed to control reactivity and prevent side reactions. For example, tert-butyl piperazine-1-carboxylate is a common choice, where the Boc protecting group can be removed in a later step.

A plausible synthetic pathway to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a doubly activated benzene (B151609) ring and piperazine. A common precursor for this approach is 3-chloro-4-fluoroaniline (B193440) or a derivative thereof. The fluorine atom at the 4-position is a good leaving group, activated by the nitro group that is often present in the precursor stage and later reduced to the amine. For instance, a reaction could be envisioned between 1-chloro-2-fluoro-4-nitrobenzene (B1581884) and piperazine, followed by the reduction of the nitro group.

The following table summarizes the key precursor molecules and their typical synthesis methods.

Precursor MoleculeStarting Material(s)Key Reagents and ConditionsReference
1-(3-chlorophenyl)piperazine3-chloroaniline, di(2-chloroethyl)amine hydrochlorideXylene (solvent) google.com
di(2-chloroethyl)amine hydrochlorideDiethanolamine, Thionyl chloride- google.com
3-chloroaniline3-chloronitrobenzeneH₂, Noble metal catalyst (e.g., Pd/C), Metal oxides
3-chloro-4-fluoroaniline(Not explicitly detailed)- nih.gov

This table is generated based on available data and common synthetic organic chemistry principles.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound presents a significant challenge due to the potential for the formation of positional isomers. The substitution pattern on the aniline ring dictates the position of the incoming piperazine group. The primary goal is to achieve exclusive or high selectivity for the substitution at the C-4 position of the 3-chloroaniline core, avoiding the formation of other isomers such as 3-chloro-2-(piperazin-1-yl)aniline (B15327502) or 5-chloro-2-(piperazin-1-yl)aniline.

The key to achieving high regioselectivity lies in the strategic choice of starting materials and reaction conditions. In a typical nucleophilic aromatic substitution (SNAr) reaction, the regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. For a precursor like 1,2-dichloro-4-nitrobenzene, the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. The chlorine atom at the C-2 position would be preferentially substituted by piperazine due to the strong para-activating effect of the nitro group. Subsequent reduction of the nitro group would yield the desired aniline.

However, if starting from 3-chloroaniline, direct substitution is challenging. A more common and controllable approach involves using a starting material where the desired substitution pattern is already established or where directing groups can guide the reaction with high precision. For instance, starting with 3-chloro-4-fluoroaniline, the fluorine atom is a much better leaving group than the chlorine atom in SNAr reactions. This difference in leaving group ability allows for the selective displacement of the fluorine atom by piperazine, leading to the formation of this compound with high regiochemical purity.

The control of isomers is paramount for the final application of the compound, especially in the pharmaceutical industry where specific isomers have desired biological activity while others may be inactive or even toxic. The following table outlines strategies for achieving regioselectivity.

Synthetic StrategyKey FeaturesExpected Outcome
Nucleophilic Aromatic Substitution (SNAr) with a pre-functionalized precursorUse of starting materials like 3-chloro-4-fluoroaniline where the fluorine acts as a superior leaving group compared to chlorine.High regioselectivity for the C-4 substitution by piperazine.
Directed ortho-metalation (DoM)While not explicitly documented for this specific molecule in the provided context, DoM strategies on a protected aniline could theoretically be employed to introduce a functional group at the C-4 position, which is then converted to the piperazine moiety.Potentially high regioselectivity but may require more complex multi-step synthesis.
Catalytic Buchwald-Hartwig aminationThis cross-coupling reaction could potentially be used to form the C-N bond between 3,4-dichloroaniline (B118046) and piperazine. The relative reactivity of the two chlorine atoms would be crucial for selectivity.The outcome would depend on the specific catalyst and ligand system used, with the potential for a mixture of isomers if the reactivities of the C-Cl bonds are similar.

This table is generated based on established principles of organic synthesis and the analysis of related reactions.

Chemical Reactivity and Functional Group Transformations of 3 Chloro 4 Piperazin 1 Yl Aniline

Reactions of the Aniline (B41778) Moiety

The aniline moiety, consisting of a primary amine attached to a benzene (B151609) ring, is a focal point for many of the characteristic reactions of 3-chloro-4-(piperazin-1-yl)aniline. The reactivity of this group is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this substitution is directed by the existing substituents: the amino group (-NH2), the chloro group (-Cl), and the piperazinyl group.

The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. byjus.com This increases the nucleophilicity of the positions ortho and para to the amine. The piperazinyl group, also connected to the ring via a nitrogen atom, is similarly an activating, ortho, para-directing group. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. total-synthesis.com

In this compound, the positions on the aromatic ring are influenced by these competing effects. The positions ortho to the powerfully activating amino group (and meta to the piperazinyl and chloro groups) are expected to be the most nucleophilic and therefore the most likely sites for electrophilic attack.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition on RingElectronic EffectDirecting Influence
-NH₂ (Amino)1Activatingortho, para
-Cl (Chloro)3Deactivatingortho, para
-N(CH₂)₂CH₂NHCH₂CH₂ (Piperazinyl)4Activatingortho, para

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org However, Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst. byjus.com

Derivatization of the Primary Amine Group

The primary amine group is a versatile functional handle that can be readily modified through a variety of reactions, allowing for the construction of more complex molecular architectures.

The primary amine of this compound can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage. A notable application of this type of reaction is in the synthesis of the tyrosine kinase inhibitor, dasatinib. In a key step, an aniline derivative is acylated to form a more complex amide intermediate. portico.orggoogle.comjustia.com For example, 2-chloro-6-methylaniline (B140736) can be acylated with chloroacetyl chloride to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. portico.org

Table 2: Representative Acylation Reaction

Reactant 1Reactant 2Product
This compoundAcetyl chlorideN-(2-Chloro-4-(piperazin-1-yl)phenyl)acetamide

Alkylation of the primary amine group can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming a secondary amine. The reaction can potentially proceed further to form a tertiary amine and even a quaternary ammonium (B1175870) salt with excess alkylating agent. msu.edu The specific conditions and stoichiometry of the reactants determine the extent of alkylation.

Table 3: General Alkylation Reaction

Reactant 1Reactant 2Product Type
This compoundAlkyl halide (e.g., CH₃I)Secondary or Tertiary Amine

The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, which are also known as Schiff bases. jetir.orgadvancechemjournal.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of Schiff bases. advancechemjournal.comderpharmachemica.com These compounds and their metal complexes have been investigated for a variety of applications. derpharmachemica.comijapbc.com

Table 4: General Schiff Base Formation

Reactant 1Reactant 2Product TypeFunctional Group Formed
This compoundAldehyde or KetoneSchiff Base (Imine)Azomethine (-C=N-)

The aniline moiety is a crucial component in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex molecules, including many pharmaceuticals. nih.govnih.gov For example, in the synthesis of dasatinib, a key intermediate is formed through a coupling reaction involving an aniline derivative. google.comjustia.comchemicalbook.comgoogleapis.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to couple anilines with other molecular fragments. researchgate.netrsc.org

Reactions of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms, one of which is a secondary amine and the other a tertiary amine attached to the aromatic ring. The secondary amine is the more nucleophilic and is expected to be the primary site of reaction under many conditions.

In theory, the secondary nitrogen of the piperazine ring in this compound would readily undergo N-alkylation when treated with alkyl halides or other alkylating agents in the presence of a base to neutralize the resulting acid. Similarly, N-acylation should be achievable using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base. These reactions would introduce a variety of substituents onto the piperazine ring, allowing for the synthesis of a diverse library of derivatives. However, specific examples and detailed experimental conditions for these reactions on this compound are not documented in the searched scientific literature.

Reactivity of the Chloro Substituent

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, it can participate in various transition-metal-catalyzed cross-coupling reactions.

Direct nucleophilic displacement of the chlorine atom in this compound is expected to be challenging due to the electron-donating nature of the aniline and piperazine substituents. Such reactions typically require harsh conditions, such as high temperatures and pressures, and the use of strong nucleophiles. No specific examples of successful nucleophilic displacement of the chlorine in this compound have been found in the reviewed literature.

The chloro substituent on the aromatic ring is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. It is highly probable that this compound could be successfully employed in these transformations to generate a wide array of more complex molecules. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group at the position of the chlorine atom. Despite the high potential for such applications, specific protocols and research findings for cross-coupling reactions involving this compound are absent from the currently available public domain literature.

Structure Activity Relationship Sar and Molecular Design Principles of 3 Chloro 4 Piperazin 1 Yl Aniline Derivatives

Impact of Substituents on Biological Recognition and Molecular Interactions

The biological activity of a molecule is intrinsically linked to its structure and the nature of its substituents, which govern its interactions with biological targets. For 3-chloro-4-(piperazin-1-yl)aniline derivatives, the influence of various functional groups on the piperazine (B1678402) and phenyl rings, as well as the aniline (B41778) amine, is critical for modulating their therapeutic potential.

Influence of Alkyl Substitution on the Piperazine Nitrogen (e.g., methyl, ethyl, propyl)

The substitution at the N4 position of the piperazine ring is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. In a series of piperazine amides developed as JNK inhibitors, simple alkyl substitutions (such as methyl, ethyl, and propyl) on the piperazine nitrogen of a related scaffold resulted in only minor changes in potency compared to the unsubstituted analog. nih.gov However, the introduction of small, unsaturated side chains or those with sp2 character led to a modest increase in potency, potentially due to favorable pi-stacking interactions. nih.gov

For a different class of mTOR inhibitors, the exploration of the piperazine acyl moiety, which is directed towards a solvent-exposed area in the binding site, identified a propyl amide as conferring the greatest potency and selectivity. mit.edu This highlights that the impact of alkyl substitution is highly dependent on the specific biological target and the surrounding binding pocket environment.

Effects of Halogenation and Electron-Withdrawing Groups on the Phenyl Ring

In a study on piperazine derivatives as dual inhibitors of serotonin (B10506) and noradrenaline reuptake, substitution on the phenyl rings was explored to modulate activity. enamine.net For a series of 1,3,4-oxadiazol-2-one antagonists of GPR55, modifications to the electronics of an aromatic ring adjacent to the core heterocycle were investigated, with the hypothesis that electron-rich aromatic rings would enhance a key interaction with the receptor. nih.gov

The synthesis of various substituted piperazine derivatives has been reported, including those with additional chloro or nitro groups on attached phenyl rings, for evaluation as antimicrobial agents. nih.govresearchgate.net However, a systematic study detailing the impact of these substitutions specifically on the this compound scaffold is not apparent in the available literature.

Modifications of the Aniline Amine Functionality

The primary amine of the aniline moiety is a key functional group that can be modified to alter a compound's properties. Acylation, alkylation, or incorporation into a heterocyclic system can have profound effects on biological activity by changing hydrogen bonding capacity, lipophilicity, and steric profile.

In the development of JNK inhibitors, the aniline nitrogen of a related precursor was acylated with various acid chlorides to explore the structure-activity relationship. nih.gov This demonstrates a common strategy for probing the chemical space around this functionality. While syntheses of various aniline derivatives are common in medicinal chemistry, specific examples of modifications to the aniline amine of this compound and their resulting SAR are not well-documented in the reviewed sources.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of a molecule and the presence of stereocenters are critical determinants of its interaction with a biological target. The piperazine ring typically adopts a chair conformation, and the orientation of substituents can significantly influence binding.

While general principles of stereochemistry in drug design are well-established, with different stereoisomers often exhibiting distinct biological activities and pharmacokinetic profiles, specific conformational or stereochemical studies on this compound derivatives are not available in the public domain. A review of recently approved piperazine-containing drugs highlights that several possess chiral centers, underscoring the importance of stereochemistry in this class of compounds. thieme-connect.de The replacement of a piperazine ring with a piperidine (B6355638) in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists did not significantly alter affinity for the H3 receptor, suggesting that in some cases, the core scaffold's conformation is adaptable. nih.gov

Fragment-Based Drug Design Approaches Utilizing the this compound Scaffold

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery where small molecular fragments are screened for binding to a target, and then optimized into more potent leads. The piperazine scaffold is considered a "privileged" structure in drug design and is a common component of fragment libraries. nih.gov

While numerous examples of FBDD leading to successful drug candidates exist, no specific studies have been identified that explicitly report the use of this compound as a starting fragment for an FBDD campaign. The modular nature of this scaffold, with distinct aniline and piperazine moieties, makes it theoretically suitable for such approaches.

Design Strategies for Modulating Receptor Binding and Enzyme Inhibition Profiles

The this compound scaffold is found in numerous kinase inhibitors and compounds targeting G-protein coupled receptors (GPCRs). Design strategies often involve modifying the substituents on both the piperazine and aniline rings to achieve desired potency and selectivity.

For kinase inhibitors, the aniline portion often forms key hydrogen bonds with the hinge region of the kinase domain, while the piperazine moiety can be functionalized to interact with the solvent-exposed region or other pockets of the ATP-binding site. nih.govnih.govresearchgate.net The design of selective inhibitors often exploits subtle differences in the amino acid residues of the target kinase compared to related kinases. nih.gov

In the context of GPCRs, the piperazine nitrogen can act as a basic center for interaction with acidic residues in the receptor. The N-substituent on the piperazine can be varied to modulate agonist versus antagonist activity and to enhance potency and selectivity. acs.org For example, in a series of histamine H3 receptor ligands, the length of an alkyl chain connecting a piperazine to an imidazole (B134444) ring was found to be critical for determining whether a compound acted as an agonist or an antagonist. nih.gov

While these general strategies are applicable, specific and detailed examples of their application to the this compound scaffold to modulate a particular receptor or enzyme are not extensively detailed in the reviewed literature.

Theoretical and Computational Investigations of 3 Chloro 4 Piperazin 1 Yl Aniline

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the molecule's geometry, stability, and electronic nature can be established.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing organic molecules. researchgate.netaps.org Calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are employed to optimize the molecular geometry to its lowest energy state. sci-hub.sebhu.ac.in This process determines the precise bond lengths, bond angles, and dihedral angles of the molecule. mdpi.com

For 3-Chloro-4-(piperazin-1-yl)aniline, DFT calculations would reveal the planarity of the aniline (B41778) ring and the typical chair conformation of the piperazine (B1678402) ring. sci-hub.se The optimized geometry is the basis for calculating other electronic properties, such as the dipole moment and the distribution of electronic charge across the molecule. bhu.ac.in A Molecular Electrostatic Potential (MEP) map can be generated from these calculations, which visualizes the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in For this molecule, negative potential would likely be concentrated around the nitrogen atoms and the chlorine atom, while the amine and piperazine hydrogens would show positive potential.

Table 1: Representative Optimized Geometric Parameters (DFT/B3LYP) This table presents expected values based on standard bond lengths and data from analogous structures.

ParameterBond/AngleExpected Value
Bond Length C-Cl~1.74 Å
C-N (Aniline)~1.40 Å
C-N (Piperazine)~1.38 Å
N-H (Aniline)~1.01 Å
C-C (Aromatic)~1.39 - 1.41 Å
Bond Angle C-C-Cl~120°
C-C-N (Aniline)~121°
C-N-C (Piperazine)~110°

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of a molecule. sci-hub.se It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is open to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small gap indicates a molecule is more reactive. sci-hub.se For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atoms, while the LUMO would be distributed over the aromatic system. From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. bhu.ac.innih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis Formulas and interpretations are based on established DFT methodologies. bhu.ac.innih.gov

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron configuration.
Global Softness (S) 1 / (2η)The inverse of hardness; indicates high reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the interactions between filled and vacant orbitals within a molecule. This provides a detailed understanding of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. NBO analysis interprets the complex molecular wavefunction in terms of localized electron-pair bonding units (bonds, lone pairs, etc.).

Molecular Modeling and Simulation

While quantum mechanics provides a static, minimized-energy picture, molecular modeling and simulation techniques explore the dynamic nature of molecules and their interactions with their environment.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net An MD simulation provides a view of the conformational space available to a molecule, revealing its flexibility and the different shapes it can adopt at a given temperature. nih.gov

For a flexible molecule like this compound, MD simulations are invaluable. nih.govresearchgate.net They can explore the puckering of the piperazine ring and the rotation around the C-N bond connecting it to the chloroaniline ring. Understanding this conformational landscape is critical because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into the binding site of a protein target. The simulations track the trajectories of atoms, allowing for the identification of the most stable and frequently occurring conformations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). asiapharmaceutics.info This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. eurekaselect.com The arylpiperazine motif is a known pharmacophore that interacts with various receptors, including serotonin (B10506) (5-HT) receptors and monoamine oxidase (MAO) enzymes. bg.ac.rs

Docking studies of this compound or its derivatives into the active sites of targets like MAO-B or serotonin receptors would predict the binding mode and affinity. asiapharmaceutics.infobg.ac.rs Key interactions typically involve:

Hydrogen Bonding: The secondary amine of the piperazine ring and the primary amine of the aniline moiety can act as hydrogen bond donors and acceptors.

Ionic Interactions: The protonated piperazine nitrogen can form strong ionic bonds with acidic residues in the receptor, such as aspartic acid (Asp). bg.ac.rs

Hydrophobic and Aromatic Interactions: The chloro-substituted benzene (B151609) ring can engage in hydrophobic interactions and pi-pi stacking with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) in the binding pocket. nih.gov

The results are often presented as a binding energy or docking score, where a more negative value indicates a more favorable interaction. These studies can guide the rational design of more potent and selective derivatives. asiapharmaceutics.info

Prediction of Spectroscopic Properties and Validation with Experimental Data

In modern chemical analysis, the characterization of a novel compound like this compound is comprehensively achieved by integrating experimental spectroscopic data with theoretical quantum chemical calculations. This dual approach provides a robust validation of the molecular structure. Computational methods, particularly Density Functional Theory (DFT), are employed to predict spectroscopic data such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. These predicted values are then compared with experimentally obtained spectra to confirm the synthesized structure.

The process begins with the optimization of the molecule's geometry using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, vibrational frequency calculations are performed to predict the FT-IR and FT-Raman spectra. nih.gov These calculations yield theoretical wavenumbers for the vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The comparison between theoretical and experimental data is crucial. While a direct one-to-one match is not always possible due to factors like solvent effects and intermolecular interactions in the experimental solid or liquid phase, a strong correlation between the patterns of the predicted and measured spectra serves as powerful evidence for the correct structural assignment. researchgate.netchemrxiv.org For instance, the calculated vibrational frequencies are often scaled by a specific factor to account for systematic errors in the theoretical method. The potential energy distribution (PED) analysis is also used to provide a detailed assignment of each vibrational mode. nih.gov

For this compound, this validation would involve comparing the calculated vibrational frequencies for N-H, C-H (aromatic and aliphatic), C-N, and C-Cl stretching and bending modes with the peaks observed in the experimental FT-IR spectrum. Likewise, the calculated ¹H and ¹³C NMR chemical shifts for the protons and carbons of the aniline and piperazine rings would be correlated with the signals in the experimental NMR spectra.

Interactive Table 1: Comparison of Predicted vs. Experimental Spectroscopic Data for this compound

This table presents a representative comparison between typical experimental and DFT-calculated spectroscopic values for the key functional groups in this compound. The theoretical values are based on calculations performed on structurally similar molecules. nih.govresearchgate.net

Spectroscopic Data Functional Group/Atom Typical Experimental Value Typical Theoretical (DFT) Value
FT-IR (cm⁻¹) Aromatic C-H stretch3100-30003150-3050
N-H stretch (Aniline)3450-33003500-3350
N-H stretch (Piperazine)3300-32503350-3300
Aliphatic C-H stretch2950-28503000-2900
C-N stretch1350-12501370-1270
C-Cl stretch850-750870-770
¹H NMR (ppm) Aromatic-H6.5-7.56.6-7.6
Aniline-NH₂3.5-4.53.6-4.6
Piperazine-NH1.5-2.51.6-2.6
Piperazine-CH₂ (adjacent to N-Aryl)3.0-3.23.1-3.3
Piperazine-CH₂ (adjacent to NH)2.8-3.02.9-3.1
¹³C NMR (ppm) Aromatic C-Cl115-125117-127
Aromatic C-N140-150142-152
Piperazine C-N (Aryl)48-5249-53
Piperazine C-N (H)44-4845-49

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a cornerstone of modern drug discovery, as it allows for the prediction of the activity of new, yet-to-be-synthesized molecules, thereby saving significant time and resources. nih.govnih.gov For compounds like this compound and its derivatives, QSAR can be instrumental in predicting their potential as therapeutic agents.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.govnih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors is calculated. These can be categorized as 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For piperazine-containing compounds, QSAR studies have been successfully applied to predict various biological activities, including antimalarial and antibacterial effects. nih.govnih.gov These studies often reveal that properties like lipophilicity (logP), molar refractivity (a measure of steric bulk), and specific electronic features are key drivers of activity. For example, a QSAR model for a series of piperazine derivatives might indicate that increasing lipophilicity in a certain region of the molecule while placing an electron-withdrawing group at another position could enhance its biological potency. Such insights are invaluable for guiding the rational design of new, more effective drug candidates based on the this compound scaffold.

Interactive Table 2: Conceptual QSAR Model for a Series of Aniline Derivatives

This table illustrates the components of a hypothetical QSAR model, showing how molecular descriptors are correlated with biological activity.

Compound LogP (Lipophilicity) Molar Refractivity (MR) Dipole Moment (Debye) Observed pIC₅₀ Predicted pIC₅₀
Derivative 12.1652.56.86.7
Derivative 22.5702.87.17.2
Derivative 31.8622.36.56.4
Derivative 42.8753.17.57.6
Derivative 52.3682.67.06.9

Advanced Analytical Methodologies for Characterization and Purity Assessment of 3 Chloro 4 Piperazin 1 Yl Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 3-Chloro-4-(piperazin-1-yl)aniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. researchgate.net It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a distinct fingerprint of the hydrogen atoms in the molecule. The aromatic protons on the substituted benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns. The proton at C-2 (ortho to the amino group and meta to the piperazine) and the proton at C-6 (meta to both the amino and chloro groups) would likely appear as doublets, while the proton at C-5 (ortho to the chloro group and meta to the amino group) would also be a doublet. The protons of the piperazine (B1678402) ring typically show complex multiplets due to their conformational mobility, though they often appear as two broad signals corresponding to the methylene (B1212753) groups adjacent to the two different nitrogen atoms. The protons of the primary amine (-NH₂) and the secondary amine (-NH) of the piperazine ring are also observable and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are expected: six for the aromatic carbons and four for the piperazine ring carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom bonded to the chlorine (C-3) would be shifted downfield, as would the carbon bonded to the piperazine nitrogen (C-4). The carbon bearing the amino group (C-1) would also have a characteristic shift.

The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.)

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic-H26.8 - 7.0 (d)-
Aromatic-H56.9 - 7.2 (dd)-
Aromatic-H66.6 - 6.8 (d)-
Piperazine-H (C-NAr)3.0 - 3.2 (m)-
Piperazine-H (C-NH)2.8 - 3.0 (m)-
NH₂3.5 - 4.5 (br s)-
NH (piperazine)1.5 - 2.5 (br s)-
C1 (-NH₂)-145 - 148
C2-118 - 120
C3 (-Cl)-120 - 123
C4 (-Pip)-140 - 143
C5-125 - 128
C6-116 - 118
Piperazine C (C-NAr)-50 - 53
Piperazine C (C-NH)-45 - 48

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by analyzing its vibrational modes. These two techniques are often complementary. nih.gov

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary aromatic amine (-NH₂) typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The secondary amine N-H stretch of the piperazine ring would be found in a similar region, often as a single, broader band. C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring appear just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic amine and the piperazine ring would be located in the 1250-1350 cm⁻¹ range. The C-Cl stretch gives a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, usually produce strong signals. The symmetric "breathing" mode of the benzene ring is a characteristic strong band in the Raman spectrum. The C-Cl bond also gives rise to a detectable Raman signal. The relative insensitivity of Raman spectroscopy to water makes it a useful technique for analyzing aqueous samples. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Primary Amine (Ar-NH₂)N-H Stretch3300 - 3500 (two bands)Weak
Secondary Amine (Pip-NH)N-H Stretch3250 - 3450 (one band)Weak
Aromatic C-HC-H Stretch3000 - 3100Strong
Aliphatic C-H (Piperazine)C-H Stretch2800 - 3000Strong
Aromatic RingC=C Stretch1500 - 1620Strong
AmineN-H Bend1580 - 1650Medium
Aromatic C-NC-N Stretch1250 - 1350Medium
Aliphatic C-NC-N Stretch1020 - 1250Medium
Aryl HalideC-Cl Stretch600 - 800Medium-Strong

UV-Vis spectroscopy probes the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of aromatic systems. libretexts.org The presence of the amino group (an auxochrome) with its non-bonding (n) electrons also allows for n → π* transitions. The amino group and the piperazine moiety typically cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The chloro substituent can also influence the position and intensity of these absorption bands. The solvent polarity can affect the wavelength of maximum absorbance (λmax), particularly for n → π* transitions, a phenomenon known as solvatochromism. shu.ac.uk

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₁₀H₁₄ClN₃), the molecular ion peak [M]⁺ would be expected at m/z 211, with a characteristic isotopic peak [M+2]⁺ at m/z 213 with approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern is predictable based on the structure. Common fragmentation pathways for aromatic amines and cyclic amines include:

Alpha-cleavage: The most common fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the piperazine ring, this can lead to the loss of various fragments.

Cleavage of the piperazine ring: The ring can fragment in several ways, often leading to a stable ion containing the aromatic portion. A significant fragment might be observed corresponding to the loss of the C₄H₉N₂ part of the piperazine ring.

Loss of HCl: Elimination of a chlorine atom and a hydrogen atom can also occur.

Analyzing these fragments helps to piece together and confirm the molecular structure. miamioh.edu

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Proposed Neutral Loss
211/213[C₁₀H₁₄ClN₃]⁺ (Molecular Ion)-
182/184[C₈H₈ClN₂]⁺C₂H₆N
168/170[C₇H₅ClN₂]⁺C₃H₉N₂
142/144[C₆H₆ClN]⁺C₄H₈N₂ (Piperazine)
127[C₆H₄Cl]⁺C₄H₁₀N₃

Crystallographic Analysis

While spectroscopic methods provide data on the molecule in solution or as a bulk material, crystallographic techniques offer precise information about the arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the precise position of every atom in the crystal lattice.

This analysis provides:

Unambiguous confirmation of molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. mdpi.com

Information on the solid-state conformation of the molecule , including the puckering of the piperazine ring and the orientation of the substituents on the aromatic ring.

Details of the crystal packing , including intermolecular interactions such as hydrogen bonding (e.g., between the amine N-H groups and adjacent molecules) and van der Waals forces. researchgate.net

For this compound, this technique would definitively establish the geometry of the molecule and reveal how the molecules arrange themselves in a solid, which is crucial for understanding its physical properties.

Table 4: Illustrative Data Obtainable from Single-Crystal X-ray Diffraction (Note: This is an example of the type of data generated. Actual values would require experimental analysis.)

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Bond Length (e.g., C-Cl, C-N)Precise distance between bonded atoms (in Å)
Bond Angle (e.g., C-C-C, C-N-C)Angle between three connected atoms (in °)
Intermolecular InteractionsIdentification of hydrogen bonds, π-π stacking, etc.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are central to the separation and analysis of this compound and its potential impurities. The choice of method depends on the specific analytical goal, from routine purity checks to the identification of trace-level volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. analyticaltoxicology.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like this compound.

A typical RP-HPLC method for the analysis of similar chloroaniline derivatives involves a C18 column, which provides a non-polar stationary phase. rasayanjournal.co.in The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in a gradient or isocratic mode to achieve optimal separation. rasayanjournal.co.inresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring in this compound allows for strong UV absorbance. researchgate.net

Impurity Profiling: Impurity profiling is a critical aspect of pharmaceutical analysis, aiming to identify and quantify all potential impurities. researchgate.net For this compound, these impurities could include starting materials, by-products from the synthesis, or degradation products. HPLC methods are developed to separate the main compound from these impurities, allowing for their individual quantification. rasayanjournal.co.in The sensitivity of modern HPLC systems, often coupled with mass spectrometry (LC-MS), allows for the detection and identification of impurities at very low levels. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Chloroaniline Derivatives

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 240 nm
Column Temperature 30 °C

This table presents a generalized set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds. Specific method development and validation would be required.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. epa.gov While this compound itself may have limited volatility, GC-MS can be invaluable for identifying volatile impurities or for analyzing derivatives of the compound.

For trace analysis of aniline (B41778) derivatives in various matrices, GC-MS offers high sensitivity and specificity. d-nb.info The sample is first extracted with a suitable solvent, and then injected into the gas chromatograph. d-nb.info The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information, allowing for confident identification. epa.gov

In some cases, derivatization may be employed to increase the volatility of the analyte and improve its chromatographic properties. For aniline compounds, this could involve acylation or silylation. The use of a mass selective detector (MSD) allows for the selective monitoring of specific ions, enhancing the sensitivity and selectivity of the analysis, which is particularly useful for trace-level detection. chromatographyonline.com

Table 2: Typical GC-MS Parameters for the Analysis of Aniline Derivatives

Parameter Condition
GC Column Fused silica (B1680970) capillary column (e.g., SE-54) epa.gov
Injector Temperature 250 °C
Oven Temperature Program Initial temperature 60 °C, ramped to 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Scan Range 50-500 amu

This table provides a general overview of GC-MS conditions. The actual parameters would need to be optimized for the specific analysis of this compound and its potential volatile impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for qualitative analysis, such as monitoring the progress of a reaction or for preliminary purity checks. analyticaltoxicology.comchemistryhall.com It can also be used for the separation and identification of drugs and their impurities. analyticaltoxicology.com

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, typically silica gel. chemistryhall.com The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase and the mobile phase. chemistryhall.com

Table 3: Common TLC Systems and Visualization Reagents

Component Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in varying ratios to achieve optimal separation.
Visualization UV light (254 nm) youtube.com
Potassium Permanganate (B83412) solution illinois.edu
Ninhydrin spray illinois.edu

The choice of mobile phase and visualization reagent in TLC is crucial and is determined by the polarity of the analyte and the impurities to be separated.

Pharmacological and Biological Research Applications of 3 Chloro 4 Piperazin 1 Yl Aniline Analogues Preclinical Focus

Investigation of Molecular Targets and Mechanisms of Action

The pharmacological effects of 3-chloro-4-(piperazin-1-yl)aniline analogues are rooted in their ability to interact with specific biological molecules. Researchers have extensively studied their binding affinities to various receptors and their capacity to inhibit key enzymes, as well as their influence on intracellular signaling pathways.

Receptor Binding Affinity Studies (e.g., Serotonergic, Dopaminergic, Adrenergic Receptors)

Analogues of this compound, particularly those belonging to the arylpiperazine class, have been a focal point in the development of ligands for serotonergic and dopaminergic receptors. nih.govnih.gov The long-chain arylpiperazine structure is considered a versatile template for designing drugs that target the central nervous system. nih.gov

Studies have shown that certain chloro-substituted phenylethyl piperazine (B1678402) analogues exhibit high affinity for the dopamine (B1211576) transporter (DAT). nih.gov For instance, one analogue demonstrated significant selectivity for DAT, suggesting its potential in attenuating the behavioral effects of psychostimulants like cocaine. nih.gov The simultaneous inhibition of DAT and σ receptors is a strategy being explored to reduce cocaine self-administration. nih.gov

Furthermore, research into N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, has provided insights into structure-activity relationships. nih.gov Modifications to its amide bond and the alkyl chain linking the benzamide (B126) to the piperazine ring were found to decrease its affinity for the D(4) receptor. nih.gov

The arylpiperazine scaffold is also crucial for interacting with serotonin (B10506) receptors. nih.govnih.gov Docking studies of certain derivatives at serotonin 5-HT1A and 5-HT2A receptors revealed that the piperazine moiety forms a strong hydrogen bond with a conserved aspartate residue, while the aryl substituent embeds itself into the binding site. nih.gov The affinity of these compounds for the 5-HT1A receptor is influenced by the length of the spacer between the piperazine and a terminal fragment. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperazine Analogues
Compoundσ1 (Ki, nM)σ2 (Ki, nM)DAT (Ki, nM)
UMB3882 ± 0.24.9 ± 0.89148 ± 1008
20.15 ± 0.0156.32 ± 4.160.13 ± 0.01
36.47 ± 0.4882.31 ± 6.770.04 ± 0.01
41.85 ± 0.2033.30 ± 2.026 ± 0.33
50.56 ± 0.067.79 ± 0.52482 ± 24
70.12 ± 0.00310.89 ± 0.972647 ± 158
Data sourced from a study on chlorophenylpiperazine (B10847632) analogues. nih.gov

Enzyme Inhibition Assays (e.g., Monoamine Oxidase-B (MAO-B) Inhibition)

A significant area of research for this compound analogues is their potential as inhibitors of monoamine oxidase-B (MAO-B). nih.govresearchgate.netasiapharmaceutics.info MAO-B inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels. asiapharmaceutics.info

In one study, pyridazinobenzylpiperidine derivatives were evaluated for their inhibitory activity against both MAO-A and MAO-B. nih.govresearchgate.net Most of the synthesized compounds showed a higher inhibition of MAO-B than MAO-A. nih.govresearchgate.net Notably, a compound with a 3-chloro substituent (S5) was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and demonstrated the highest selectivity for MAO-B over MAO-A. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive and reversible inhibitor of MAO-B. researchgate.net

Similarly, piperazine-substituted chalcones have been identified as a new class of MAO-B inhibitors. nih.gov Two compounds from this class, PC10 and PC11, showed remarkable inhibition of MAO-B with IC50 values of 0.65 and 0.71 μM, respectively. nih.gov These were also found to be reversible and competitive inhibitors. nih.gov

Table 2: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives
CompoundMAO-B IC50 (μM)MAO-A IC50 (μM)Selectivity Index (MAO-A/MAO-B)
S5 (3-Cl)0.2033.85719.04
S16 (2-CN)0.979>100>102.14
S15>1003.691-
Data from a study on pyridazinobenzylpiperidine derivatives. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., Vimentin (B1176767) Ser56 Phosphorylation)

While direct evidence for the modulation of Vimentin Ser56 phosphorylation by this compound analogues is not explicitly detailed in the provided context, the broader class of arylpiperazine derivatives has been shown to influence intracellular signaling. For instance, certain sigma-2 receptor agonist derivatives induce cell death in pancreatic cancer through mechanisms involving mitochondrial superoxide (B77818) production and caspase activation. nih.gov This highlights the potential for these compounds to modulate complex signaling cascades within the cell. Further research is needed to specifically elucidate the effects of this compound analogues on pathways like vimentin phosphorylation.

In Vitro Biological Activity Assessments

The preclinical evaluation of this compound analogues extends to their direct effects on various biological systems in a laboratory setting. These assessments have revealed promising antimicrobial and anticancer properties.

Antimicrobial Activity Profiling Against Bacterial and Fungal Strains

Derivatives containing the piperazine moiety have been synthesized and screened for their antimicrobial activities. nih.gov For example, a series of new pyridine-containing substituted phenyl azetidin-2-one (B1220530) derivatives were synthesized and tested against bacterial and fungal strains. scirp.org Among these, compounds with a chloro substituent, specifically 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one, demonstrated notable activity. scirp.org

In another study, new furochromone derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Certain compounds, including furochromenotriazolopyrimidines and furochromenoquinolin-6-amines, exhibited potent antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.gov

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives incorporating a piperazine ring have been investigated as potential enoyl-ACP reductase inhibitors, a target for antimicrobial agents. nih.gov

Table 3: Antimicrobial Activity of Selected Azetidin-2-one Derivatives
CompoundZone of Inhibition (mm) - S. aureusZone of Inhibition (mm) - B. subtilisZone of Inhibition (mm) - E. coliZone of Inhibition (mm) - P. aeruginosaZone of Inhibition (mm) - A. nigerZone of Inhibition (mm) - P. rubrum
4a (3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one)1210119108
4b (3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one)13111210119
Streptomycin18161715--
Fluconazole----1614
Data from a study on pyridine (B92270) containing substituted phenyl azetidine-2-one derivatives. scirp.org

Anticancer and Cytotoxic Effects on Cell Lines

The piperazine scaffold is a common feature in the design of novel anticancer agents. nih.govnih.gov A new class of thiosemicarbazones containing a piperazine ring demonstrated significant anti-proliferative activity against various cancer cell lines, including HCT116. nih.gov These compounds were found to inhibit the cell cycle at the G1/S phase and induce apoptosis. nih.gov

Novel arylamide derivatives with a piperazine moiety have been designed as tubulin polymerization inhibitors. nih.gov One such compound, MY-1121, exhibited potent inhibitory effects on liver cancer cells, with IC50 values in the nanomolar range for SMMC-7721 and HuH-7 cells. nih.gov The mechanism of action involves G2 phase cell cycle arrest and induction of apoptosis. nih.gov

Additionally, piperazin-2-one-based structures have been evaluated for their cytotoxic activity against a variety of cancer cell lines, including HUH7 (liver), DAOY (medulloblastoma), and U251 (glioblastoma). nih.gov While some compounds showed a significant reduction in cell viability, they also exhibited toxicity towards non-malignant cells, indicating a need for improved selectivity. nih.gov

Table 4: Cytotoxic Activity of Arylamide Derivatives on Cancer Cell Lines
CompoundSMMC-7721 IC50 (μM)HuH-7 IC50 (μM)A549 IC50 (μM)HCT-116 IC50 (μM)MCF-7 IC50 (μM)
16f (MY-1121)0.0890.0910.1210.1030.156
Data from a study on arylamide derivatives containing a piperazine moiety. nih.gov

Neuropharmacological Activities in Preclinical Models

Analogues of this compound, particularly the atypical antipsychotics aripiprazole (B633) and brexpiprazole (B1667787), have demonstrated a wide range of neuropharmacological activities in various preclinical models. These studies are crucial in elucidating the mechanisms that underlie their therapeutic potential in neuropsychiatric disorders.

Preclinical behavioral models of psychosis have shown the efficacy of these compounds. Aripiprazole, for instance, was found to inhibit apomorphine-induced stereotypy and locomotion. nih.gov It also attenuated jumping behavior in mice treated with the dopamine precursor L-DOPA and the dopamine releaser methamphetamine. nih.gov An earlier analogue, OPC-4392, showed effectiveness in these models at doses that did not induce catalepsy, a proxy for extrapyramidal symptoms. nih.gov Brexpiprazole has also been evaluated in preclinical models, where it exhibits antipsychotic-like effects. capes.gov.br

The antidepressant-like effects of these analogues are another significant area of preclinical research. Preclinical data suggest that the antidepressant properties of antipsychotics like brexpiprazole are primarily due to their ability to modulate the monoamine system. nih.gov Studies have shown that the combination of brexpiprazole with an antidepressant can produce a greater treatment effect in preclinical models of depression-like behaviors compared to either treatment alone. nih.gov This supports the clinical use of brexpiprazole as an adjunctive therapy for major depressive disorder. nih.govnih.gov

Furthermore, these compounds have been investigated for their effects on cognitive function. Preclinical studies have indicated that aripiprazole may improve neurocognitive functions. nih.gov This is partly attributed to its negligible affinity for muscarinic receptors and its partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors. nih.gov In preclinical cognitive tests, brexpiprazole has shown procognitive effects, which in some cases are superior to those of aripiprazole. capes.gov.br The amelioration of cognitive deficits in models like the phencyclidine model of schizophrenia has been linked to the 5-HT1A receptor mechanisms of aripiprazole. nih.gov

Research has also extended into other areas of neuropharmacology. For example, preclinical evidence supports the potential use of brexpiprazole in managing opioid use disorder. In animal models, brexpiprazole has been shown to modulate dopamine-dependent behaviors associated with opioid use and withdrawal. researchgate.net It was observed to attenuate the development of locomotor sensitization during chronic morphine administration and abolish morphine place preference. researchgate.net

Pharmacological Profile of Specific Derivatives

The unique pharmacological profiles of this compound derivatives, such as aripiprazole and brexpiprazole, are central to their neuropharmacological activities. Their distinct receptor binding affinities and functional activities differentiate them from other antipsychotic agents.

Aripiprazole is characterized as a dopamine D2 receptor partial agonist. nih.govnih.gov This means it acts as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic state. This stabilizing effect on the dopamine system is a key feature of its mechanism. In preclinical studies, its antagonist activity at postsynaptic D2 receptors was demonstrated by its failure to induce behaviors typically seen with postsynaptic dopamine receptor activation. nih.gov Aripiprazole is also a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor. nih.gov This combination of activities is believed to contribute to its efficacy across a range of symptoms in schizophrenia. nih.gov

Brexpiprazole shares pharmacological similarities with aripiprazole but has its own distinct profile. nih.gov It is also a serotonin-dopamine activity modulator, acting as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. capes.gov.brnih.gov The pharmacological profile of brexpiprazole is considered to be based on its balanced effects on these receptor systems. capes.gov.br It is suggested that this balanced profile may contribute to its efficacy and tolerability. nih.gov Preclinical studies support the idea that the therapeutic effects of adjunctive brexpiprazole in major depressive disorder stem from this profile. nih.gov

The table below provides a summary of the receptor binding affinities for these representative analogues.

CompoundReceptorAffinity (Ki, nM)Functional Activity
Aripiprazole Dopamine D20.34Partial Agonist
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist/Inverse Agonist
Dopamine D30.8Partial Agonist
Brexpiprazole Dopamine D20.30Partial Agonist
Serotonin 5-HT1A0.12Partial Agonist
Serotonin 5-HT2A0.47Antagonist
Dopamine D31.1Partial Agonist

This table is generated based on representative data from preclinical pharmacological studies and is intended for illustrative purposes.

The following table summarizes some of the key findings from preclinical studies on these derivatives.

DerivativePreclinical Model/AssayKey FindingReference
Aripiprazole Apomorphine-induced stereotypyInhibition of behavior, suggesting D2 antagonism nih.gov
Phencyclidine model of schizophreniaAmelioration of social interaction and recognition memory deficits nih.gov
Brexpiprazole Depression-like behavior modelsEnhanced antidepressant effect when combined with an antidepressant nih.gov
Morphine place preferenceAbolished preference, suggesting potential in substance use disorders researchgate.net
Cognitive testsDemonstrated procognitive effects capes.gov.br

Future Research Directions and Challenges in 3 Chloro 4 Piperazin 1 Yl Aniline Research

Development of Novel Synthetic Pathways for Scalable Production

The industrial production of 3-Chloro-4-(piperazin-1-yl)aniline faces several challenges that necessitate the development of novel and scalable synthetic pathways. While existing methods provide a foundation, their application on a large scale is often hampered by factors such as cost, safety, and environmental impact.

One common approach to synthesizing similar piperazine-containing compounds involves a multi-step process. For instance, a patented method for a related piperazine (B1678402) derivative starts with the reaction of diethanolamine (B148213) with thionyl chloride to produce di(2-chloroethyl)methylamine hydrochloride. This is followed by a reaction with 3-chloroaniline (B41212) to yield 1-(3-chlorophenyl)piperazine (B195711) hydrochloride, which is then further reacted to obtain the final product. scholarsresearchlibrary.com While this route demonstrates the fundamental chemistry, its scalability may be limited by the use of hazardous reagents like thionyl chloride and the generation of by-products.

A significant challenge in scaling up the synthesis is the management of reaction conditions and the purification of the final product. The reactions often require precise temperature control and the use of specific solvents. scholarsresearchlibrary.com On a large scale, maintaining these conditions uniformly can be difficult and energy-intensive. Moreover, the purification of this compound from reaction mixtures containing unreacted starting materials and by-products can be complex and costly, often requiring chromatographic techniques that are not ideal for industrial-scale production. Therefore, research into crystallization-based purification methods and the development of synthetic routes that minimize impurity formation are critical for achieving scalable and economically viable production.

Exploration of New Biological Targets and Therapeutic Areas

While this compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, its own biological activity and potential therapeutic applications remain largely unexplored. The core structure, featuring a substituted aniline (B41778) and a piperazine ring, is a common pharmacophore found in many biologically active molecules. This suggests that this compound and its derivatives could interact with a variety of biological targets and may hold promise in new therapeutic areas.

Derivatives of similar structures, such as 3-(4-(substituted)-piperazin-1-yl)cinnolines, have been synthesized and evaluated for their potential as antifungal, antibacterial, and antineoplastic agents. nih.govnih.gov These studies highlight the potential of the piperazinyl-aniline scaffold to serve as a template for the discovery of new therapeutic agents. Future research should systematically investigate the biological activity of this compound and a library of its derivatives against a wide range of biological targets.

Identifying new biological targets could involve high-throughput screening assays against various enzymes, receptors, and ion channels. For example, given the prevalence of the piperazine moiety in central nervous system (CNS) active drugs, exploring the affinity of this compound derivatives for CNS targets such as dopamine (B1211576) and serotonin (B10506) receptors could be a fruitful area of investigation.

Furthermore, the exploration of novel therapeutic areas should not be limited to traditional targets. The rise of new therapeutic modalities, such as targeting protein-protein interactions or RNA, opens up new possibilities. The unique structural features of this compound could be exploited to design molecules that modulate these challenging targets. A thorough investigation into its biological properties could uncover unexpected activities and lead to the development of first-in-class therapeutics for a variety of diseases.

Advanced Computational Design for Enhanced Selectivity and Potency

The advancement of computational tools offers a powerful approach to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacophore modeling can be employed to design derivatives with enhanced selectivity and potency for specific biological targets.

QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards more promising candidates. For instance, QSAR studies on piperazinylalkylisoxazole analogues have been successfully used to explain their binding affinities for the dopamine D3 receptor. mdpi.com A similar approach could be applied to a library of this compound derivatives to identify key structural features that govern their activity at a particular target.

Molecular docking simulations can provide insights into the binding mode of a ligand within the active site of a protein. This information is invaluable for understanding the molecular basis of activity and for designing modifications to improve binding affinity and selectivity. For example, docking studies of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been used to understand their interaction with VEGFR-II, a key target in cancer therapy. fishersci.com By virtually screening a library of this compound derivatives against a specific target, researchers can prioritize the synthesis of compounds with the most favorable predicted binding interactions.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search virtual libraries for new molecules that fit the pharmacophore, or to guide the modification of existing leads to better match the model. The integration of these computational approaches can significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising compounds.

Interactive Table: Computational Approaches in Drug Design

Computational TechniqueDescriptionApplication for this compound
QSAR Establishes a mathematical relationship between chemical structure and biological activity.Predict the activity of new derivatives to guide synthesis.
Molecular Docking Simulates the binding of a ligand to a protein's active site.Prioritize the synthesis of compounds with favorable binding interactions.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for activity.Guide the design of new derivatives that fit the activity model.

Integration of Omics Technologies for Systems-Level Understanding

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful systems-level approach to understanding the biological effects of chemical compounds. Applying these technologies to the study of this compound and its derivatives can offer a comprehensive view of their mechanisms of action, identify potential off-target effects, and reveal novel biomarkers for efficacy and toxicity.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how a compound alters gene expression patterns. This can provide insights into the cellular pathways and biological processes that are modulated by the compound. For example, transcriptome-wide mapping can identify the RNA-binding sites of small molecules within living cells, offering a direct way to identify cellular targets. google.comsigmaaldrich.com

Proteomics, which focuses on the entire set of proteins expressed by a genome, can be used to identify the protein targets of a compound. Chemical proteomics, in particular, is a powerful tool for identifying drug-protein interactions and has been widely applied in drug target discovery. bldpharm.com By identifying the proteins that bind to this compound, researchers can gain a deeper understanding of its molecular mechanism of action.

Metabolomics, the comprehensive analysis of small-molecule metabolites, provides a snapshot of the metabolic state of a biological system. This can be used to assess the metabolic consequences of compound treatment and to identify biomarkers of toxicity. nih.gov For instance, metabolomics can elucidate adverse outcome pathways by detecting changes in endogenous biochemicals. nih.gov

Integrating data from these different omics platforms can provide a holistic understanding of a compound's biological effects. mdpi.com This systems biology approach can help to de-risk drug development by providing a more complete picture of a compound's safety and efficacy profile early in the discovery process.

Addressing Synthetic Challenges and Improving Atom Economy

While the synthesis of this compound is established, there remain significant challenges in terms of efficiency, sustainability, and cost-effectiveness, particularly for large-scale production. A key focus for future research is to improve the "atom economy" of the synthetic process, a concept central to green chemistry that aims to maximize the incorporation of all materials used in the process into the final product.

Traditional multi-step syntheses often involve the use of protecting groups and stoichiometric reagents, which can lead to the generation of significant amounts of waste. For example, a known synthetic route for a similar piperazine compound involves multiple steps with the potential for by-product formation. scholarsresearchlibrary.com Future efforts should be directed towards developing more convergent and catalytic methods that minimize the number of synthetic steps and the use of auxiliary chemicals.

One promising area of research is the development of "green" synthetic methods that utilize more environmentally benign solvents, reagents, and catalysts. For instance, the use of water as a solvent, where feasible, can significantly reduce the environmental impact of a chemical process. Additionally, the development of recyclable catalysts can further improve the sustainability and cost-effectiveness of the synthesis. nih.gov

Addressing the formation of by-products is another critical challenge. In many syntheses, side reactions can lead to the formation of impurities that are difficult to separate from the desired product, resulting in lower yields and increased purification costs. Detailed mechanistic studies can help to identify the sources of these by-products and inform the optimization of reaction conditions to minimize their formation.

Q & A

Basic: What are the optimized synthetic routes for 3-Chloro-4-(piperazin-1-yl)aniline, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential substitution and reduction steps. A common route starts with 3-chloro-4-fluoroaniline reacting with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the piperazinyl group . Subsequent reduction of nitro intermediates (if present) uses Fe/HCl or catalytic hydrogenation (Pd/C, H₂). Key factors affecting yield include:

  • Temperature: Higher temperatures (>100°C) accelerate substitution but may degrade sensitive intermediates.
  • Catalyst: Pd/C improves reduction efficiency compared to Fe-based methods .
  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution kinetics.

Table 1: Synthetic Yield Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)
Pd/CEtOH2585
Fe/HClH₂O/THF7062
NoneDMF10078

Basic: How is this compound characterized for purity and structural confirmation?

Answer:
Routine characterization involves:

  • HPLC: Reverse-phase methods (C18 columns, acetonitrile/water mobile phase) assess purity (>98% as per GLPBIO standards) .
  • NMR: ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine N–H at δ 2.5–3.0 ppm) .
  • Mass Spectrometry: ESI-MS detects [M+H]⁺ peaks at m/z 226.1 (free base) or 262.2 (hydrochloride salt) .

For advanced validation, single-crystal X-ray diffraction (e.g., SHELX-refined structures) resolves bond angles and crystallographic packing .

Advanced: How do structural analogs of this compound differ in biological activity, and what SAR trends emerge?

Answer:
Substituents on the piperazine ring and aniline moiety significantly modulate bioactivity:

  • Chloro vs. Fluoro: Chlorine enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Piperazine N-methylation: Methylated derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline) show increased metabolic stability but reduced solubility .

Table 2: SAR of Selected Analogs

CompoundTarget Activity (IC₅₀, nM)Solubility (µg/mL)
This compoundKinase X: 12015
3-Fluoro-4-(pyrrolidin-1-yl)anilineKinase X: 28032
4-(4-Methylpiperazin-1-yl)anilineKinase X: 958

SAR studies suggest halogen and heterocycle modifications balance potency and pharmacokinetics .

Advanced: How can crystallographic data resolve contradictions in computational docking models for this compound?

Answer:
Discrepancies between predicted and observed binding modes arise from:

  • Flexible piperazine conformation: X-ray structures (e.g., CCDC 1052538) show piperazine adopts a chair conformation, while docking may assume planar geometry .
  • Solvent effects: Crystal structures reveal water-mediated hydrogen bonds absent in silico models.

Methodological Solution:

Refine docking parameters using SHELX-refined coordinates .

Incorporate molecular dynamics (MD) simulations to account for conformational flexibility.

Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Basic: What are the recommended storage and handling protocols for this compound hydrochloride?

Answer:

  • Storage: Sealed containers at RT (20–25°C), protected from moisture (hydrolysis risk) .
  • Solubility: Dissolves in DMSO (50 mg/mL) or ethanol (10 mg/mL); avoid aqueous buffers at pH > 7 (precipitates) .
  • Stability: Stable for >6 months under inert gas (N₂/Ar); monitor via HPLC for degradation (e.g., amine oxidation) .

Advanced: What strategies mitigate low yields in large-scale synthesis of this compound?

Answer:
Scale-up challenges include:

  • Byproduct formation: Optimize stoichiometry (piperazine:aniline ≥ 1.2:1) to minimize unreacted intermediates .
  • Purification: Use recrystallization (ethanol/water) instead of column chromatography .
  • Catalyst recycling: Pd/C can be reused ≥3 times with <5% activity loss .

Table 3: Pilot-Scale Yield Optimization

Batch Size (g)Catalyst ReuseYield (%)
1001st cycle82
1003rd cycle78

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.